(1S,5S)-1-((pyridin-3-yloxy)methyl)-6-oxa-9-azaspiro[4.5]decane
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Overview
Description
(1S,5S)-1-((pyridin-3-yloxy)methyl)-6-oxa-9-azaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-1-((pyridin-3-yloxy)methyl)-6-oxa-9-azaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction, often involving a nucleophilic substitution or a ring-closing metathesis.
Introduction of the pyridin-3-yloxy group: This step involves the reaction of the intermediate spirocyclic compound with a pyridin-3-yloxy reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-1-((pyridin-3-yloxy)methyl)-6-oxa-9-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-3-yloxy group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
(1S,5S)-1-((pyridin-3-yloxy)methyl)-6-oxa-9-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,5S)-1-((pyridin-3-yloxy)methyl)-6-oxa-9-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S,5S)-1-((pyridin-2-yloxy)methyl)-6-oxa-9-azaspiro[4.5]decane
- (1S,5S)-1-((pyridin-4-yloxy)methyl)-6-oxa-9-azaspiro[4.5]decane
Uniqueness
(1S,5S)-1-((pyridin-3-yloxy)methyl)-6-oxa-9-azaspiro[4.5]decane is unique due to the position of the pyridin-3-yloxy group, which can influence its binding affinity and specificity for molecular targets compared to its analogs with pyridin-2-yloxy or pyridin-4-yloxy groups.
Properties
IUPAC Name |
(4S,5S)-4-(pyridin-3-yloxymethyl)-6-oxa-9-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-12(10-17-13-4-2-6-15-9-13)14(5-1)11-16-7-8-18-14/h2,4,6,9,12,16H,1,3,5,7-8,10-11H2/t12-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOPQBINOMKUFI-GXTWGEPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CNCCO2)COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@]2(C1)CNCCO2)COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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